![molecular formula C35H66O5 B3026045 9E-octadecenoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026045.png)
9E-octadecenoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester
Overview
Description
1-Myristoyl-3-Elaidoyl-rac-glycerol is a diacylglycerol compound that contains myristic acid and elaidic acid at the sn-1 and sn-3 positions, respectively It is a synthetic lipid molecule often used in biochemical research and lipid studies
Scientific Research Applications
1-Myristoyl-3-Elaidoyl-rac-glycerol has several applications in scientific research, including:
Lipid Biochemistry: Used as a model compound to study lipid metabolism and signaling pathways.
Biological Studies: Investigated for its role in cellular processes such as membrane dynamics and lipid-protein interactions.
Medical Research: Potential applications in drug delivery systems and as a component in lipid-based formulations.
Industrial Applications: Used in the development of cosmetics and personal care products due to its emollient properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Myristoyl-3-Elaidoyl-rac-glycerol can be synthesized through esterification reactions involving myristic acid and elaidic acid with glycerol. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of 1-Myristoyl-3-Elaidoyl-rac-glycerol involves the use of high-purity reagents and controlled reaction conditions to achieve a high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the final product with a purity of ≥98% .
Chemical Reactions Analysis
Types of Reactions: 1-Myristoyl-3-Elaidoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bonds in elaidic acid to single bonds, forming saturated derivatives.
Substitution: The hydroxyl group in the glycerol backbone can undergo substitution reactions with different acyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of myristic acid and elaidic acid derivatives.
Reduction: Formation of saturated diacylglycerols.
Substitution: Formation of various acylated glycerol derivatives.
Properties
IUPAC Name |
(2-hydroxy-3-tetradecanoyloxypropyl) (E)-octadec-9-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H66O5/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-30-35(38)40-32-33(36)31-39-34(37)29-27-25-23-21-19-14-12-10-8-6-4-2/h16-17,33,36H,3-15,18-32H2,1-2H3/b17-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKKTCYRXHCYKZ-WUKNDPDISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/CCCCCCCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H66O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


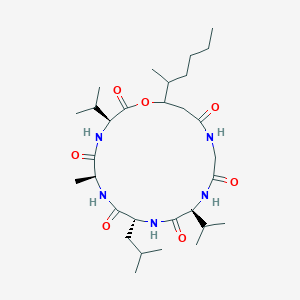
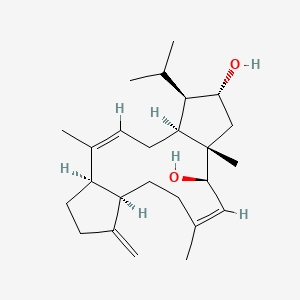

![2-chloro-N-[3-[1-[(2'-chloro[1,1'-biphenyl]-3-yl)methyl]-2,5-dioxo-4-imidazolidinyl]propyl]-ethanimidamide](/img/structure/B3025967.png)
![2-(2-chlorophenyl)-4-(4-hydroxyphenyl)-5H-indeno[1,2-b]pyridin-6-ol](/img/structure/B3025969.png)


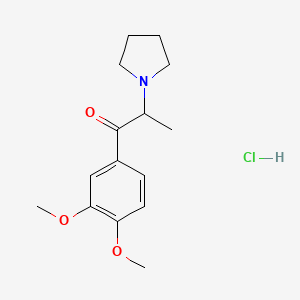
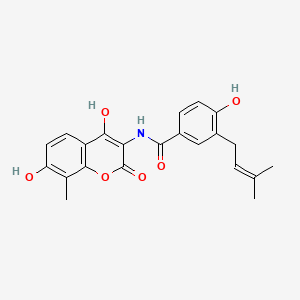
![(2R)-2-[[(3S)-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl]methyl]-2,5-dihydro-4-hydroxy-3-(4-hydroxyphenyl)-5-oxo-2-Furancarboxylic acid, methyl ester](/img/structure/B3025979.png)

![3-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-4-hydroxy-5-[[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]methylene]-2(5H)-furanone](/img/structure/B3025981.png)
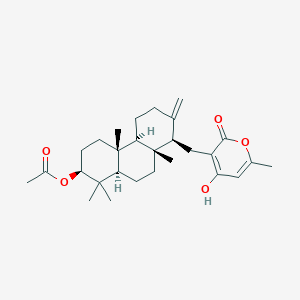
![6-[[(2R)-3,3-Dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one](/img/structure/B3025984.png)
